(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1-[4-(propan-2-yl)phenyl]-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-1-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic molecule with a complex structure It features a furan ring, a pyrrolidone ring, and multiple aromatic rings with various substituents, including dichlorophenyl and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-1-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the halogenation of the phenyl ring followed by coupling with the furan ring.
Formation of the Pyrrolidone Ring: The pyrrolidone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Final Coupling: The final step involves coupling the furan and pyrrolidone rings under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidone ring, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidone ring.
Substitution: Nitro or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-1-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The dichlorophenyl and isopropylphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the furan and pyrrolidone rings could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A compound with a similar aromatic structure, used in chemical research.
Uniqueness
The uniqueness of (3E)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-1-[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of multiple functional groups and rings, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C30H23Cl2NO2 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-propan-2-ylphenyl)pyrrol-2-one |
InChI |
InChI=1S/C30H23Cl2NO2/c1-19(2)20-8-11-24(12-9-20)33-28(21-6-4-3-5-7-21)18-23(30(33)34)16-25-13-15-29(35-25)22-10-14-26(31)27(32)17-22/h3-19H,1-2H3/b23-16+ |
InChI Key |
YLIJEFHWKMVXOK-XQNSMLJCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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